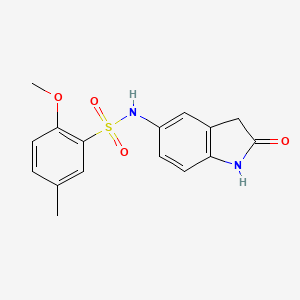

2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives, such as isatin-based Schiff bases, are known to have potent biological and therapeutic applications . They are often used in medicinal chemistry for the design and development of new pharmaceutical compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is usually confirmed by physical and spectral analysis .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using crystallographic data . This includes information on the space group, unit cell dimensions, and the number of formula units per unit cell .Chemical Reactions Analysis

The chemical reactions involving similar compounds often lead to notable changes in their biological activities . For example, certain derivatives have been found to exhibit significant antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using various analytical techniques . This includes information on their empirical formula, molecular weight, and physical form .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which include “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide”, have shown potential in antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole-based compounds have shown notable cytotoxicity toward various human cancer cell lines . In particular, (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides have been synthesized and evaluated as antitumor agents .

Anti-HIV Activity

Indole derivatives have shown potential in anti-HIV activity . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have shown potential in antimicrobial activity . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown potential in antidiabetic activity . This suggests that “2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” could potentially be used in the treatment of diabetes.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . For instance, some indole derivatives have been reported to show notable cytotoxicity toward human cancer cell lines .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to induce apoptosis in cancer cells, suggesting that they may affect pathways related to cell cycle and apoptosis .

Result of Action

Some indole derivatives have been found to show notable cytotoxicity toward human cancer cell lines . This suggests that the compound may have similar effects, potentially leading to cell death in cancer cells.

Action Environment

For instance, storage conditions can affect the stability of a compound . Furthermore, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-5-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-10-3-6-14(22-2)15(7-10)23(20,21)18-12-4-5-13-11(8-12)9-16(19)17-13/h3-8,18H,9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMYVUBKJKDUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)

![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)

![[(6-Methylheptan-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2798343.png)

![1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2798348.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanohydrazide](/img/structure/B2798361.png)